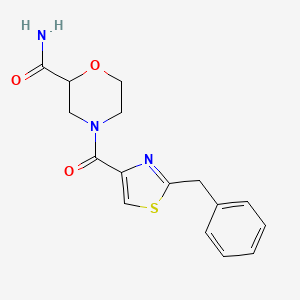![molecular formula C18H24N4 B3804600 1-(2,3-dihydro-1H-inden-2-yl)-4-[(5-methyl-1H-pyrazol-3-yl)methyl]piperazine](/img/structure/B3804600.png)
1-(2,3-dihydro-1H-inden-2-yl)-4-[(5-methyl-1H-pyrazol-3-yl)methyl]piperazine
Overview
Description
1-(2,3-dihydro-1H-inden-2-yl)-4-[(5-methyl-1H-pyrazol-3-yl)methyl]piperazine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure combining an indene moiety with a piperazine ring, linked through a pyrazole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1H-inden-2-yl)-4-[(5-methyl-1H-pyrazol-3-yl)methyl]piperazine typically involves multi-step organic reactions. One common approach starts with the preparation of the indene derivative, followed by the formation of the pyrazole ring, and finally, the introduction of the piperazine moiety. Each step requires specific reagents and conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to streamline the synthesis process. The exact methods would depend on the scale of production and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1H-inden-2-yl)-4-[(5-methyl-1H-pyrazol-3-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
1-(2,3-dihydro-1H-inden-2-yl)-4-[(5-methyl-1H-pyrazol-3-yl)methyl]piperazine has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Medicine: Its unique structure suggests potential as a pharmaceutical intermediate or active ingredient.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1H-inden-2-yl)-4-[(5-methyl-1H-pyrazol-3-yl)methyl]piperazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and molecular interactions would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3-dihydro-1H-inden-5-yl)ethanone
- N-(2,3-dihydro-1H-inden-5-yl)acetamide
- 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
Uniqueness
1-(2,3-dihydro-1H-inden-2-yl)-4-[(5-methyl-1H-pyrazol-3-yl)methyl]piperazine stands out due to its combination of an indene moiety with a piperazine ring, linked through a pyrazole group. This unique structure imparts specific chemical and physical properties that can be leveraged in various scientific and industrial applications.
Properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-2-yl)-4-[(5-methyl-1H-pyrazol-3-yl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4/c1-14-10-17(20-19-14)13-21-6-8-22(9-7-21)18-11-15-4-2-3-5-16(15)12-18/h2-5,10,18H,6-9,11-13H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDILGSKGSCZFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)CN2CCN(CC2)C3CC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1-{[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-3-piperidinyl)methanol](/img/structure/B3804518.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B3804523.png)

![methyl 6-methyl-2-[4-(1-piperidin-1-ylethyl)phenyl]pyrimidine-4-carboxylate](/img/structure/B3804555.png)
![3-[2-(4H-1,2,4-triazol-4-yl)phenoxy]pyridine](/img/structure/B3804559.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-methyl-N-[1-(1,2-oxazol-3-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B3804572.png)
![4-[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)tetrazol-1-yl]-N-(2-phenoxyethyl)butanamide](/img/structure/B3804579.png)
![4-(4-benzylpiperazin-1-yl)-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B3804582.png)
![2-{1-[2-(2-hydroxyethoxy)ethyl]-4-phenyl-1H-imidazol-5-yl}quinolin-4-ol](/img/structure/B3804593.png)
![5-(1H-spiro[azepane-4,2'-chromen]-1-ylcarbonyl)pyridine-2-carbonitrile](/img/structure/B3804606.png)

![[(1R,2R)-1-(dimethylamino)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl]-(1-methylpyrrol-2-yl)methanone](/img/structure/B3804614.png)
![(1R,2R)-1-(2-ethylimidazol-1-yl)spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol](/img/structure/B3804618.png)
![1-(4-{[(3,5-difluorobenzyl)amino]methyl}-2-methoxyphenoxy)-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B3804623.png)
